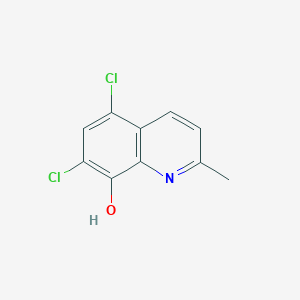

Chlorquinaldol

描述

属性

IUPAC Name |

5,7-dichloro-2-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTXWRGISTZRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048998 | |

| Record name | 5,7-Dichloro-8-hydroxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72-80-0 | |

| Record name | Chlorquinaldol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorquinaldol [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorquinaldol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13306 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorquinaldol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dichloro-8-hydroxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorquinaldol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORQUINALDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6VHC87LLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

108-112 | |

| Record name | Chlorquinaldol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13306 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

A Deep Dive into the Antibacterial Action of Chlorquinaldol Against Gram-Positive Bacteria

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers new insights into the multifaceted mechanism of action of chlorquinaldol, a topical antimicrobial agent, specifically against gram-positive bacteria. This whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge, presents quantitative efficacy data, and details the experimental protocols used to elucidate its antibacterial properties. The guide also features novel visualizations of the drug's proposed molecular interactions and experimental workflows.

This compound, a chlorinated derivative of 8-hydroxyquinoline (B1678124), has a long history of use in treating skin and mucous membrane infections.[1] Its efficacy, particularly against gram-positive organisms like Staphylococcus and Enterococcus, stems from a multi-pronged attack on fundamental bacterial processes. This guide dissects the three primary proposed mechanisms: inhibition of nucleic acid synthesis, chelation of essential metal ions, and disruption of the cell membrane.

Core Mechanisms of Action

This compound's bactericidal and bacteriostatic effects against gram-positive bacteria are not attributed to a single mode of action but rather a combination of disruptive processes.[1][2]

Inhibition of Nucleic Acid Synthesis via DNA Intercalation

A primary mechanism of this compound is its interference with bacterial DNA replication and transcription.[1][3] As a quinoline (B57606) derivative, this compound is believed to intercalate into the bacterial DNA strands.[1] This insertion between the base pairs of the DNA helix is thought to prevent the necessary unwinding of the DNA, a critical step for both replication and the transcription of genetic information into RNA.[1] This disruption of nucleic acid synthesis ultimately halts protein production and prevents the bacteria from multiplying, leading to cell death.[1][3] While the precise interaction with topoisomerase enzymes like DNA gyrase and topoisomerase IV is not as extensively characterized as for fluoroquinolones, this intercalation is a key aspect of its antibacterial activity.[4][5][6][7]

dot

Chelation of Essential Metal Ions

This compound is a potent chelating agent, a characteristic of its 8-hydroxyquinoline structure.[1] It can bind to and sequester divalent metal ions, such as magnesium (Mg²⁺) and manganese (Mn²⁺), which are essential cofactors for a wide array of bacterial enzymes.[1] By forming stable complexes with these metal ions, this compound renders them unavailable for crucial metabolic processes.[1] This deprivation inhibits the enzymatic activities necessary for bacterial respiration, metabolism, and survival, contributing significantly to its antimicrobial effect.[1][8] This non-specific mode of action is advantageous as it is less likely to lead to the development of resistance compared to target-specific antibiotics.[9]

dot

Disruption of Bacterial Cell Membrane

In addition to its effects on intracellular targets, some evidence suggests that this compound can disrupt the integrity of the bacterial cell membrane.[2][3] By integrating into the lipid bilayer of the cell membrane, it is proposed to alter its permeability.[1][3] This disruption can lead to the leakage of essential intracellular components, such as ions and small molecules, ultimately resulting in cell lysis and death.[1][3] While this mechanism is well-documented for its antifungal properties, it is also considered to contribute to its antibacterial action against gram-positive bacteria.

Quantitative Efficacy Against Gram-Positive Bacteria

Recent studies have quantified the in vitro activity of this compound against a panel of clinically relevant gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values highlight its potency, particularly against Staphylococcus species.

| Bacterial Species | Number of Strains | MIC Range (mg/L) | MBC Range (mg/L) |

| Staphylococcus aureus (MSSA) | 8 | 0.032 - 0.064 | 0.064 - 1 |

| Staphylococcus aureus (MRSA) | 9 | 0.032 - 0.125 | 0.125 - 2 |

| Staphylococcus epidermidis (MSSE) | 10 | 0.016 - 0.064 | 0.032 - 0.5 |

| Staphylococcus epidermidis (MRSE) | 10 | 0.016 - 0.064 | 0.064 - 1 |

| Staphylococcus haemolyticus | 10 | 0.032 - 0.125 | 0.064 - 2 |

| Staphylococcus hominis | 10 | 0.25 - 0.5 | 0.5 - 4 |

| Enterococcus faecalis | 10 | 0.25 - 1 | 0.5 - 2 |

| Streptococcus pyogenes | 10 | 0.064 - 0.25 | 0.125 - 0.5 |

| Propionibacterium acnes | 10 | 0.032 - 0.125 | 0.064 - 0.5 |

| Data summarized from Drago et al. (2017) |

Experimental Protocols

The determination of this compound's antibacterial activity relies on standardized laboratory procedures.

Broth Microdilution for MIC and MBC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, following guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture to match a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The wells containing the serially diluted this compound are inoculated with the bacterial suspension. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), a small aliquot from each well showing no visible growth is plated onto an appropriate agar (B569324) medium. After incubation, the MBC is identified as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

dot

Time-Kill Kinetic Assay

Time-kill assays provide insights into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal or bacteriostatic and the rate of its activity.

-

Preparation: Test tubes containing growth medium with various concentrations of this compound (e.g., 1x, 2x, 4x MIC) are prepared. A growth control tube without the drug is also included.

-

Inoculation: All tubes are inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Sampling and Plating: At specified time points (e.g., 0, 3, 6, 9, 24, and 48 hours), an aliquot is removed from each tube, serially diluted, and plated onto agar.

-

Incubation and Counting: The plates are incubated, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: The log₁₀ CFU/mL is plotted against time. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Conclusion

The antibacterial efficacy of this compound against gram-positive bacteria is robust and multifaceted. By simultaneously targeting DNA synthesis, essential enzymatic functions through metal chelation, and potentially cell membrane integrity, this compound presents a formidable challenge to bacterial survival. Its non-specific, multi-target nature may also be a key factor in its sustained efficacy and lower propensity for resistance development. This technical guide provides a foundational understanding for further research and development of this and similar antimicrobial compounds.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a topical agent for skin and wound infections: anti-biofilm activity and biofilm-related antimicrobial cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]

An in-depth analysis of the antimicrobial and signaling modulation properties of 5,7-dichloro-2-methyl-8-quinolinol.

This technical guide provides a comprehensive overview of Chlorquinaldol, a broad-spectrum antimicrobial agent with multifaceted mechanisms of action. Tailored for researchers, scientists, and drug development professionals, this document delves into its antimicrobial properties, its emerging roles in modulating critical cellular signaling pathways, and detailed experimental protocols for its investigation.

SEO-Driven Long-Tail Keywords for Scientific Researchers

To enhance the discoverability of research related to this compound, a curated list of long-tail keywords has been compiled. These keywords are designed to align with the specific queries of scientific researchers in the fields of microbiology, oncology, and fibrosis research.

-

Antimicrobial Research:

-

"this compound minimum inhibitory concentration against Staphylococcus aureus"

-

"in vitro efficacy of this compound on Gram-negative bacteria"

-

"this compound mechanism of action on fungal cell membranes"

-

"biofilm eradication potential of this compound derivatives"

-

"synergistic antimicrobial effect of this compound with other antibiotics"

-

"development of resistance to this compound in clinical isolates"

-

"quantitative susceptibility testing of this compound"

-

"this compound activity against drug-resistant bacterial strains"

-

"in vivo models for testing topical antimicrobial agents like this compound"

-

"analytical methods for quantifying this compound in biological samples"

-

-

Cancer Research (Wnt Signaling):

-

"this compound as a Wnt/β-catenin signaling pathway inhibitor"

-

"effect of this compound on β-catenin/TCF4 complex in colorectal cancer"

-

"this compound-induced apoptosis in Wnt-dependent cancer cells"

-

"in vivo xenograft models to evaluate this compound in colorectal cancer"

-

"therapeutic potential of targeting Wnt signaling with this compound"

-

"this compound's effect on cancer stem cell proliferation"

-

"molecular docking studies of this compound with Wnt pathway proteins"

-

"downregulation of Wnt target genes by this compound treatment"

-

-

Fibrosis Research:

-

"this compound as a potential anti-fibrotic agent"

-

"mechanism of this compound in mitigating pulmonary fibrosis"

-

"this compound's interaction with methionine synthase reductase (MTRR)"

-

"inhibition of fibroblast to myofibroblast transition by this compound"

-

"bleomycin-induced pulmonary fibrosis model for this compound testing"

-

"evaluating the efficacy of this compound in animal models of fibrosis"

-

"role of MTRR-mediated methionine metabolism in this compound's anti-fibrotic effect"

-

Quantitative Data Summary

The antimicrobial efficacy of this compound has been quantified against a range of clinically relevant microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a clear comparison of its activity spectrum.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain Type | MIC Range (mg/L) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.016 - 0.5 | [1][2] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.016 - 0.5 | [1][2] |

| Staphylococcus epidermidis | - | 0.016 - 0.5 | [1][2] |

| Enterococcus faecalis | - | 0.25 - 2 | [2] |

| Streptococcus pyogenes | - | Modest Activity | [2] |

| Propionibacterium acnes | - | >512 | [2] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

| Bacterial Species | MIC Range (mg/L) | Percentage of Isolates Inhibited | Reference |

| Escherichia coli | 8 - 512 | 77% inhibited at 128-512 mg/L | [1][2] |

| Pseudomonas aeruginosa | 32 - >512 | 77% inhibited at 128-512 mg/L | [1][2] |

| Proteus mirabilis | 32 - >512 | 77% inhibited at 128-512 mg/L | [1][2] |

| Enterobacter spp. | 128 - >512 | 77% inhibited at 128-512 mg/L | [2] |

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound against bacterial isolates.

Materials:

-

This compound stock solution (in an appropriate solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

-

Spectrophotometer

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.

-

The final volume in each well should be 100 µL.

-

Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).

-

-

Inoculum Preparation:

-

From a fresh 18-24 hour bacterial culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Add 100 µL of the final bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

Following incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

Biofilm Eradication Assay using Crystal Violet Staining

This protocol details a method to quantify the ability of this compound to eradicate pre-formed bacterial biofilms.

Materials:

-

This compound solutions at various concentrations

-

Bacterial culture for biofilm formation

-

Tryptic Soy Broth (TSB) supplemented with 0.25% glucose

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Phosphate-buffered saline (PBS)

-

Plate reader (OD570nm)

Procedure:

-

Biofilm Formation:

-

Inoculate TSB with the test bacterium and incubate overnight.

-

Dilute the overnight culture 1:100 in TSB with 0.25% glucose.

-

Add 200 µL of the diluted culture to each well of a 96-well plate.

-

Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.

-

-

This compound Treatment:

-

Carefully remove the planktonic bacteria (supernatant) from each well.

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Add 200 µL of different concentrations of this compound solution to the wells. Include a control group with no drug.

-

Incubate for a further 24 hours at 37°C.

-

-

Quantification of Biofilm:

-

Discard the this compound solution and wash the wells twice with PBS.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells gently with water until the wash water is clear.

-

Air dry the plate.

-

Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.

-

Measure the absorbance at 570 nm using a plate reader. A lower absorbance indicates biofilm eradication.

-

Signaling Pathways and Experimental Workflows

Recent research has unveiled this compound's ability to modulate key signaling pathways implicated in cancer and fibrosis.

Inhibition of the Wnt/β-catenin Signaling Pathway in Colorectal Cancer

This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is aberrantly activated in many colorectal cancers. It is believed to disrupt the interaction between β-catenin and T-cell factor 4 (TCF4), a critical step for the transcription of Wnt target genes.

References

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

Unlocking Researcher Intent: A Guide to Strategic Content Creation for the Sciences

In the realm of scientific research and drug development, content must do more than simply exist; it must serve a distinct purpose, meeting the specific needs of a highly specialized audience. To guide the creation of impactful technical guides and whitepapers, keywords should be categorized based on five key researcher intents. This framework moves beyond generic marketing models to address the nuanced journey of a researcher, from foundational knowledge gathering to practical application.

The Five Researcher Intents: A Framework for Scientific Content

For researchers, scientists, and drug development professionals, the search for information is a multi-faceted process. Content strategy should therefore be aligned with the following five intents:

-

Exploratory & Foundational: At this stage, researchers are building a foundational understanding of a new area, technique, or disease. They are looking for broad, comprehensive information to orient themselves.

-

Methodological & Procedural: Here, the focus shifts to the "how." Researchers are seeking detailed protocols, experimental designs, and standard operating procedures (SOPs) to replicate or adapt methodologies in their own work.

-

Data & Analysis: This intent centers on the need for quantitative and qualitative data. Researchers are looking for datasets, experimental results, and analytical methods to compare with their own findings or to inform their research direction.

-

Application & Innovation: At this advanced stage, researchers are looking to apply existing knowledge in novel ways or to innovate upon established techniques. They are interested in cutting-edge research, new applications of technologies, and forward-looking perspectives.

-

Validation & Troubleshooting: This practical intent arises when researchers encounter challenges in their experiments. They are searching for solutions to specific problems, validation studies for reagents or equipment, and troubleshooting guides.

In-Depth Technical Guide: A Template for Addressing Researcher Intent

This guide provides a structured approach to creating content that maps directly to the five researcher intents.

I. Foundational Knowledge: Understanding the Core Concepts (Exploratory & Foundational Intent)

This section lays the groundwork, providing a comprehensive overview of the topic. It should be rich with well-supported information and clear explanations of fundamental principles.

-

Keywords: Introduction to [technique], [disease] pathway overview, basics of [platform], review of [drug class], history of [discovery].

II. Experimental Protocols and Methodologies (Methodological & Procedural Intent)

Detailed, step-by-step instructions are critical for this section. The goal is to provide enough detail for another researcher to replicate the work.

-

Keywords: [Assay] protocol, how to perform [technique], step-by-step guide for [method], [cell line] culture conditions, animal model for [disease].

Experimental Workflow: Kinase Inhibitor Screening

This diagram illustrates a typical workflow for identifying and validating kinase inhibitors, a common process in drug discovery.

A typical workflow for kinase inhibitor screening.

III. Data Presentation and Analysis (Data & Analysis Intent)

Clarity and comparability are paramount in this section. All quantitative data should be summarized in well-structured tables.

-

Keywords: [Protein] expression levels, IC50 values for [compound], clinical trial data for [drug], statistical analysis of [results], bioinformatics data for [gene].

| Compound ID | Target Kinase | IC50 (nM) | Selectivity (Fold vs. Off-Target) | Cell-Based Potency (EC50, nM) |

| Cmpd-001 | Kinase A | 15 | >100 | 50 |

| Cmpd-002 | Kinase A | 22 | 80 | 75 |

| Cmpd-003 | Kinase B | 5 | >200 | 20 |

| Cmpd-004 | Kinase B | 8 | 150 | 35 |

Table 1: Comparative analysis of lead compounds.

IV. Novel Applications and Future Directions (Application & Innovation Intent)

This section should inspire and inform the reader about the cutting-edge of the field.

-

Keywords: Novel applications of CRISPR, therapeutic potential of [pathway], next-generation sequencing in [disease], biomarker discovery for [drug], future of [technology].

Signaling Pathway: MAPK/ERK Pathway

This diagram illustrates the MAPK/ERK signaling pathway, a crucial cascade in cell proliferation and survival, and a common target in cancer drug development.

The MAPK/ERK signaling pathway.

V. Troubleshooting and Validation (Validation & Troubleshooting Intent)

This section provides practical solutions to common problems, enhancing the utility of the guide.

-

Keywords: Western blot troubleshooting, PCR contamination issues, [assay] optimization, validating [antibody], cell culture contamination signs.

Logical Relationship: Troubleshooting PCR Failure

This diagram outlines a decision-making process for troubleshooting a failed Polymerase Chain Reaction (PCR) experiment.

A decision tree for troubleshooting PCR failure.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational and exploratory phases of drug discovery. It is designed to equip researchers, scientists, and drug development professionals with a core understanding of the preliminary investigation and basic principles that underpin the identification and validation of novel therapeutic targets. The guide details key experimental methodologies, presents quantitative data in a structured format, and visualizes complex biological processes to facilitate comprehension.

Foundational Concepts in Drug Development

The journey of bringing a new drug to market is a long and complex process that begins with foundational research. This initial phase is critical for identifying promising therapeutic targets and validating their role in disease.[1][2][3] The process can be broadly categorized into several key stages:

-

Target Identification: This is the first step, where researchers identify a specific molecule or pathway, often a protein or gene, that is believed to play a crucial role in a particular disease.[3][4] This can involve a variety of approaches, from genetic studies to literature review and computational analysis.

-

Target Validation: Once a potential target is identified, it must be validated to confirm its role in the disease pathology.[5] This involves demonstrating that modulating the target has a therapeutic effect.[5]

-

Hit Identification: Following target validation, the focus shifts to finding "hits"—small molecules that can bind to the target and modulate its activity.[4]

-

Lead Optimization: Hits are then chemically modified to improve their potency, selectivity, and pharmacokinetic properties, transforming them into "lead" compounds.[4]

-

Preclinical Research: Lead compounds undergo rigorous testing in non-human models (in vitro and in vivo) to assess their safety and efficacy before they can be considered for human trials.[1][3]

Exploratory research is integral to this process, particularly in the early stages where the problem may not be clearly defined.[6][7] It allows researchers to gain a better understanding of a disease, identify novel targets, and generate new hypotheses.[6][8]

Core Signaling Pathways in Drug Discovery

A significant portion of drug discovery efforts focuses on modulating the activity of key signaling pathways that are dysregulated in disease.[9] Understanding these pathways is fundamental to designing targeted therapies. Three of the most extensively studied pathways in the context of cancer and other diseases are the MAPK, PI3K/AKT/mTor, and JAK/STAT pathways.[7][10][11]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[10] It is often dysregulated in cancer, making it a prime target for therapeutic intervention.[6] The core of the pathway consists of a three-tiered kinase cascade: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK).[10][12]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[11][13] Its aberrant activation is a common feature of many cancers.[5] The pathway is initiated by the activation of PI3K, which leads to the phosphorylation of PIP2 to PIP3.[13] PIP3 then recruits and activates AKT, which in turn phosphorylates a variety of downstream targets, including mTOR.[5]

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary mechanism for transducing signals from a wide array of cytokines and growth factors, playing a critical role in immunity, inflammation, and hematopoiesis.[7][14] The pathway is initiated by the binding of a ligand to its receptor, which leads to the activation of associated Janus kinases (JAKs).[15] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[16] Once recruited, STATs are themselves phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[14][16]

Experimental Protocols for Target Validation

Validating a potential drug target is a critical step that requires rigorous experimental evidence.[17] A variety of techniques are employed to demonstrate that modulating a target has a direct and therapeutically relevant effect.

Genetic Validation: CRISPR-Cas9 Mediated Gene Knockout

CRISPR-Cas9 technology has revolutionized genetic validation by enabling the precise and efficient knockout of target genes.[17] This allows researchers to study the functional consequences of gene loss and validate the gene's role in a disease model.

Experimental Workflow:

Detailed Methodology:

-

sgRNA Design and Cloning: Design single guide RNAs (sgRNAs) that target a specific region of the gene of interest, typically in an early exon.[4] These sgRNAs are then cloned into an expression vector that also contains the Cas9 nuclease.

-

Transfection: The Cas9/sgRNA expression vector is introduced into the target cells using a suitable transfection method (e.g., lipofection, electroporation).

-

Selection and Clonal Isolation: Transfected cells are selected using an appropriate marker (e.g., antibiotic resistance). Single-cell clones are then isolated and expanded to generate a homogenous population of edited cells.

-

Validation of Knockout: The knockout is validated at both the genomic and protein levels.[17]

-

Genomic Validation: DNA is extracted from the edited cells, and the target region is amplified by PCR and sequenced (e.g., Sanger or Next-Generation Sequencing) to confirm the presence of insertions or deletions (indels) that disrupt the gene's reading frame.[18]

-

Protein Validation: Western blotting is performed to confirm the absence of the target protein in the knockout cells.

-

-

Functional Assays: The validated knockout cell line is then used in functional assays (e.g., cell proliferation, migration) to assess the phenotypic consequences of gene loss.

Cell-Based Assay: Cell Proliferation (MTS Assay)

Cell proliferation assays are fundamental for assessing the effect of a compound on cell growth and viability. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[9]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for inhibition of proliferation.

-

Incubation: Incubate the plate for a specific period (e.g., 48-72 hours) to allow the compound to exert its effect.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.[19][20] Metabolically active cells will reduce the MTS tetrazolium compound into a colored formazan (B1609692) product.[9]

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell proliferation by 50%).

Biochemical Assay: Enzyme Inhibition Assay

Enzyme inhibition assays are used to determine the potency of a compound against a specific enzyme target.[21][22] These assays measure the rate of an enzymatic reaction in the presence and absence of an inhibitor.[23]

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in an appropriate buffer.

-

Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the test compound.

-

Pre-incubation: Pre-incubate the enzyme and compound mixture for a short period to allow for binding.[21]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Reaction Monitoring: Monitor the progress of the reaction over time by measuring the change in a detectable signal (e.g., absorbance, fluorescence) that is proportional to product formation or substrate consumption.

-

Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the percentage of enzyme inhibition versus the compound concentration to determine the IC50 value.

Data Presentation and Interpretation

Quantitative Data Summary

The following tables provide examples of how quantitative data from the described assays can be structured for easy comparison.

Table 1: Cell Viability Data from MTS Assay

| Compound Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | Cell Viability (%) |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.18 ± 0.06 | 94.4 |

| 1 | 0.85 ± 0.05 | 68.0 |

| 10 | 0.42 ± 0.03 | 33.6 |

| 100 | 0.15 ± 0.02 | 12.0 |

This table presents hypothetical data from an MTS assay showing the dose-dependent effect of a compound on cell viability.

Table 2: Enzyme Inhibition Data

| Inhibitor Concentration (nM) | Reaction Velocity (RFU/min) (Mean ± SD) | % Inhibition |

| 0 (No Inhibitor) | 520 ± 25 | 0 |

| 1 | 450 ± 20 | 13.5 |

| 10 | 280 ± 15 | 46.2 |

| 100 | 110 ± 10 | 78.8 |

| 1000 | 45 ± 5 | 91.3 |

This table shows representative data from an enzyme inhibition assay, demonstrating the inhibitor's potency.

Statistical Analysis

Statistical analysis is crucial for interpreting preclinical data and determining the significance of observed effects.[24] Common statistical methods include:

-

Descriptive Statistics: Mean, standard deviation (SD), and standard error of the mean (SEM) are used to summarize the data.

-

Inferential Statistics:

-

t-test: Used to compare the means of two groups.

-

Analysis of Variance (ANOVA): Used to compare the means of three or more groups.

-

-

Dose-Response Analysis: Non-linear regression is used to fit dose-response data and calculate IC50 values.

A p-value of less than 0.05 is typically considered statistically significant.[24]

Conclusion

The foundational and exploratory phases of drug discovery are paramount for the successful development of new medicines. A thorough understanding of core signaling pathways, coupled with the rigorous application of experimental methodologies for target validation, provides the essential groundwork for identifying promising therapeutic candidates. The clear presentation and robust statistical analysis of quantitative data are critical for making informed decisions and advancing projects through the drug discovery pipeline. This guide provides a framework for researchers to navigate these crucial early stages with a solid understanding of the principles and techniques involved.

References

- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cusabio.com [cusabio.com]

- 7. cusabio.com [cusabio.com]

- 8. youtube.com [youtube.com]

- 9. cohesionbio.com [cohesionbio.com]

- 10. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 15. KEGG PATHWAY: map04630 [genome.jp]

- 16. researchgate.net [researchgate.net]

- 17. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]

- 18. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. superchemistryclasses.com [superchemistryclasses.com]

- 22. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]

- 23. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. kolaido.com [kolaido.com]

- 25. Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis - ESR Research [esr-research.com]

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

Please specify the "Compound" you would like this in-depth technical guide to focus on. Once you provide the name of the compound, I will proceed with the following comprehensive steps to generate the content as per your detailed requirements:

-

Targeted Information Retrieval: I will conduct extensive searches for technical guides, whitepapers, and research articles focused on the methodological and practical applications of the specified compound.

-

Data Extraction and Synthesis: I will identify key experiments, quantitative data, and associated signaling pathways from the retrieved information.

-

Content Structuring: The gathered information will be organized into a technical guide format, including:

-

Quantitative Data Tables: All numerical data will be summarized in clearly structured tables for easy comparison.

-

Detailed Experimental Protocols: Methodologies for the key experiments will be described in detail.

-

-

Visualization with Graphviz: I will create diagrams using the DOT language to illustrate signaling pathways and experimental workflows, strictly adhering to your specifications for:

-

Maximum width of 760px.

-

High-contrast color schemes using the provided palette.

-

Explicitly set high-contrast text color for all nodes.

-

Brief, descriptive captions for each diagram.

-

I am ready to begin as soon as you provide the name of the compound.

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

A Technical Guide to Troubleshooting and Optimization of Experiments Involving Rapamycin (B549165)

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the common challenges, process improvements, and method refinements for experiments involving Rapamycin. Rapamycin is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial kinase involved in regulating cell growth, proliferation, and metabolism.[1][2][3] Its central role in cellular processes makes it a valuable tool in various research fields, including cancer, aging, and immunology.[4][5][6] However, its experimental use is not without challenges, which this guide aims to address.

Troubleshooting Common Experimental Challenges

Successful experimentation with Rapamycin requires careful attention to its physicochemical properties and biological activity. Many reported issues of inconsistent data can be traced back to several key factors.[7]

Inconsistent Efficacy and Cellular Response:

-

Concentration and Time-Dependence: The inhibitory effects of Rapamycin are highly dependent on both the concentration used and the duration of the treatment.[8] For example, significant inhibition of cell proliferation may only be observed after 48 or 72 hours of incubation, with shorter time points requiring much higher concentrations to elicit a response.[8]

-

Cell Line Specificity: Different cell lines exhibit a wide range of sensitivities to Rapamycin.[8] The half-maximal inhibitory concentration (IC50) can vary by several orders of magnitude between cell types, from sub-nanomolar to micromolar ranges.[9][10] This variability underscores the necessity of empirically determining the optimal concentration for each specific cell line.

-

Solvent Effects: Rapamycin is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[11] At high concentrations, DMSO can be toxic to cells and influence experimental outcomes. It is critical to include a vehicle control in all experiments, where cells are treated with the same concentration of DMSO used for the highest Rapamycin dose, to differentiate the effects of the compound from those of the solvent.[8]

-

Experimental Conditions: Consistency in experimental conditions is paramount. Factors such as cell confluence, passage number, and variations in culture media can significantly alter cellular responses to Rapamycin.[8]

Compound Stability and Delivery:

-

In Vitro Stability: Once dissolved, Rapamycin solutions should be aliquoted and stored at -20°C to prevent degradation from multiple freeze-thaw cycles. For cell culture experiments, it is recommended to use solutions within three months to ensure potency.[12]

-

In Vivo Stability: For animal studies, the stability of Rapamycin in diet formulations can be a significant challenge. Encapsulation, for instance with Eudragit S100, has been used successfully to stabilize the compound and ensure its release in the distal small intestine, leading to reliable blood levels.[4]

Optimization of Experimental Design and Protocols

To ensure robust and reproducible results, experimental protocols involving Rapamycin should be carefully optimized.

-

Dose-Response and Time-Course Studies: The first step for any new cell line or experimental system is to perform comprehensive dose-response and time-course experiments.[8] This will establish the optimal concentration range and treatment duration needed to observe the desired biological effect, whether it's inhibition of cell proliferation or modulation of mTOR signaling.[13]

-

Control Implementation: The use of appropriate controls is non-negotiable.

-

Vehicle Control: As mentioned, a DMSO-only control is essential.[8][11]

-

Positive Control: In signaling studies, a known activator of the mTOR pathway (e.g., serum or growth factors) can be used to confirm that the pathway is active and responsive in the experimental system.[12]

-

Negative Control: An untreated cell population provides a baseline for comparison.

-

-

Minimizing Side Effects in Pre-clinical Models: While Rapamycin is a valuable research tool, it is also a potent immunosuppressant with potential side effects, such as altered glucose homeostasis.[4][14] For longevity and other long-term studies, researchers should consider intermittent or low-dose treatment regimens, which have been shown to provide benefits while minimizing adverse effects.[14][15]

Quantitative Data Presentation

The following tables provide reference data for the biological activity of Rapamycin.

Table 1: Rapamycin IC50 Values in Various Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) of Rapamycin in several common human and rodent cell lines, highlighting the compound's variable potency across different cellular contexts.

| Cell Line | Cell Type | IC50 Value | Reference |

| HEK293 | Human Embryonic Kidney | ~0.1 nM | [9] |

| Hs-27 | Human Normal Fibroblast | 0.37 nM | [10] |

| T98G | Human Glioblastoma | 2 nM | [9] |

| HCT-116 | Human Colorectal Cancer | 1.38 nM | [10] |

| Y79 | Human Retinoblastoma | 0.136 µM | [8] |

| U87-MG | Human Glioblastoma | 1 µM | [9] |

| Ca9-22 | Human Oral Cancer | ~15 µM | [16] |

| U373-MG | Human Glioblastoma | >25 µM | [9] |

Table 2: Representative Quantitative Western Blot Data

This table shows representative results from a Western blot experiment quantifying the inhibition of mTORC1 signaling by Rapamycin in a responsive cell line. Data is presented as a fold change in the phosphorylation of downstream targets relative to a vehicle control.

| Target Protein | Treatment (100 nM Rapamycin) | Fold Change (Normalized) | Reference |

| p-S6K (Thr389) | Vehicle Control | 1.00 | [11] |

| Rapamycin | 0.15 | [11] | |

| p-4E-BP1 (Thr37/46) | Vehicle Control | 1.00 | [11] |

| Rapamycin | 0.20 | [11] |

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis of mTORC1 Pathway Inhibition

This protocol details the treatment of cultured cells with Rapamycin to analyze the phosphorylation status of mTORC1 downstream targets like S6 Kinase (S6K) and 4E-BP1.[11]

1. Materials and Reagents:

-

Cell Line (e.g., HEK293, NIH/3T3)

-

Culture Medium (e.g., DMEM with 10% FBS)

-

Rapamycin Stock Solution (1 mM in DMSO, stored at -20°C)[11]

-

Vehicle Control (DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein Assay Kit (e.g., BCA)

-

Primary Antibodies: p-S6K (Thr389), Total S6K, p-4E-BP1 (Thr37/46), Total 4E-BP1, Loading Control (e.g., β-actin)

-

Secondary Antibodies (HRP-conjugated)

-

Chemiluminescent Substrate

2. Cell Treatment and Lysis:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve cells for 24 hours if required to reduce baseline pathway activation.[9][13]

-

Pre-treat cells with Rapamycin (e.g., 10-100 nM) or DMSO vehicle control for 1-2 hours.[11]

-

Stimulate the mTOR pathway with serum or growth factors for 30 minutes, if applicable.[9]

-

Place culture dishes on ice and wash cells twice with ice-cold PBS.[11]

-

Add lysis buffer, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[11]

-

Agitate for 30 minutes at 4°C, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

-

Collect the supernatant containing the protein lysate.

3. Western Blotting:

-

Determine protein concentration using a BCA assay.[11]

-

Normalize all samples to the same concentration (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer.

-

Boil samples at 95-100°C for 5 minutes.[11]

-

Load samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using a chemiluminescent substrate.

-

Quantify band intensity using densitometry software.

Mandatory Visualizations

The following diagrams illustrate key concepts related to Rapamycin's mechanism and experimental application.

Caption: The mTORC1 signaling pathway is inhibited by the Rapamycin-FKBP12 complex.

Caption: A general experimental workflow for cell-based assays involving Rapamycin.

References

- 1. mTOR - Wikipedia [en.wikipedia.org]

- 2. cusabio.com [cusabio.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Rapamycin, the only drug that consistently demonstrated to increase mammalian longevity. An update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formulation of cost-effective medium and optimization studies for enhanced production of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cracking the Rapamycin Problem in C. elegans Ageing Research - Magnitude Biosciences [magnitudebiosciences.com]

- 8. benchchem.com [benchchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 13. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapamycin in aging and disease: maximizing efficacy while minimizing side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

Whitepaper: Validation and Comparative Efficacy of the Novel Kinase Inhibitor "Cmpd-X"

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the validation and comparative analysis of Cmpd-X, a novel ATP-competitive inhibitor of the XYZ kinase. We detail the experimental methodologies used to confirm its cellular efficacy, benchmark its performance against established inhibitors, and validate its mechanism of action. All quantitative data are presented for clear interpretation, and key experimental workflows and signaling pathways are visualized to facilitate understanding.

In Vitro Efficacy and Potency Validation

The initial validation phase aimed to determine the potency of Cmpd-X across a panel of cancer cell lines known to have dysregulated XYZ kinase activity. A dose-response study was conducted to establish the half-maximal inhibitory concentration (IC50) for each line.

Data Summary: Cellular Potency of Cmpd-X

The following table summarizes the IC50 values obtained from a 72-hour cell viability assay.

| Cell Line | Cancer Type | XYZ Kinase Status | Cmpd-X IC50 (nM) |

| H-358 | Lung Adenocarcinoma | Overexpressed | 15.2 |

| A-549 | Lung Adenocarcinoma | Wild-Type | 875.4 |

| K-562 | Leukemia | Fusion (BCR-XYZ) | 8.9 |

| HT-29 | Colon Carcinoma | Wild-Type | > 1000 |

| NCI-H1975 | Lung Adenocarcinoma | Mutated | 11.7 |

Experimental Protocol: Cell Viability (CellTiter-Glo®) Assay

-

Cell Seeding: Plate cells in 96-well opaque-walled plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Dilution: Prepare a 10-point serial dilution of Cmpd-X in DMSO, followed by a further dilution in growth medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

-

Treatment: Add 1 µL of the diluted compound to the respective wells. Include DMSO-only wells as a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

-

Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle controls and fit a four-parameter logistic curve to determine the IC50 values.

Visualization: Cell Viability Assay Workflow

Comparative Analysis with Standard-of-Care

To contextualize its performance, Cmpd-X was benchmarked against "Inhibitor-S," the current standard-of-care for XYZ kinase-driven malignancies. The comparison focused on potency, selectivity, and off-target effects.

Data Summary: Cmpd-X vs. Inhibitor-S

| Parameter | Cmpd-X | Inhibitor-S | Advantage |

| IC50 (H-358 cells, nM) | 15.2 | 45.8 | 3.0x higher potency |

| Kinase Selectivity Score (S10) | 0.015 | 0.045 | 3.0x more selective |

| Off-Target Hits (>50% inhib. @ 1µM) | 2 of 400 kinases | 11 of 400 kinases | Fewer off-targets |

| hERG Inhibition (IC50, µM) | > 30 | 8.5 | Lower cardiotoxicity risk |

Mechanism of Action: XYZ Signaling Pathway

Cmpd-X inhibits the XYZ kinase, preventing the phosphorylation of its downstream effector, SUB1. This action blocks the pro-survival signal transduction cascade, ultimately leading to apoptosis in cancer cells dependent on this pathway.

Visualization: Cmpd-X Action on the XYZ Pathway

Target Engagement Validation

To confirm that the observed cellular effects were a direct result of XYZ kinase inhibition, a Western Blot analysis was performed to measure the phosphorylation status of the direct downstream substrate, SUB1.

Experimental Protocol: Western Blot Analysis

-

Cell Culture and Lysis: Culture H-358 cells and treat with varying concentrations of Cmpd-X (0, 10, 50, 200 nM) for 2 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration in each lysate using a BCA assay.

-

SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phosphorylated SUB1 (p-SUB1) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total SUB1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Visualization: Target Engagement Logic

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

For researchers, scientists, and drug development professionals seeking detailed technical information, long-tail keywords are essential for locating precise and relevant content. These specific, often multi-word phrases, indicate a user's clear intent to find in-depth material, moving beyond general queries.[1][2] By targeting these niche terms, technical guides and whitepapers can more effectively reach their intended audience.[1][2] The following table outlines various categories within the drug development lifecycle and provides examples of corresponding long-tail keywords that a specialized audience would use.

| Category | Long-tail Keyword |

| Target Identification & Validation | "biophysical techniques for target validation in oncology" |

| "CRISPR-Cas9 gene editing for target validation in neurodegenerative diseases" | |

| "in vivo target validation models for rare genetic disorders"[3] | |

| "proteomics approaches for novel drug target identification" | |

| "target validation strategies for kinase inhibitors in cancer" | |

| High-Throughput Screening (HTS) | "high-throughput screening assays for GPCR drug discovery" |

| "automation and robotics in high-throughput screening protocols"[4][5] | |

| "data analysis and hit selection criteria for HTS campaigns" | |

| "cell-based high-throughput screening for toxicity profiling" | |

| "fragment-based screening using high-throughput crystallography" | |

| Preclinical Development | "pharmacokinetic and pharmacodynamic modeling in preclinical studies" |

| "in vivo efficacy testing of small molecule inhibitors in xenograft models" | |

| "toxicology and safety pharmacology assessment for biologics" | |

| "ADME profiling of antibody-drug conjugates in preclinical development" | |

| "preclinical formulation development for poorly soluble compounds" | |

| Clinical Trials | "statistical analysis plan for phase 2a clinical trial in immunology" |

| "biomarker strategy for patient stratification in oncology clinical trials" | |

| "clinical trial data management and EDC systems for multi-site studies" | |

| "adaptive clinical trial design for rare disease drug development" | |

| "long-term safety and efficacy monitoring in phase 3 clinical trials" | |

| CMC (Chemistry, Manufacturing, and Controls) | "CMC requirements for monoclonal antibody production and characterization" |

| "stability testing and formulation development for therapeutic proteins" | |

| "process validation and quality control for cell and gene therapy products" | |

| "analytical methods for purity and impurity profiling of synthetic peptides" | |

| "FDA IND CMC requirements for biologics submissions"[6] | |

| Regulatory Affairs | "FDA submission guidelines for a Biologics License Application (BLA)"[7] |

| "EMA scientific advice procedure for novel therapeutic modalities" | |

| "Orphan Drug Designation application process and requirements" | |

| "pediatric investigation plan (PIP) requirements for new drug approvals" | |

| "post-marketing surveillance and pharmacovigilance for approved biologics" | |

| Signaling Pathways | "targeting the PI3K/Akt/mTOR pathway in metastatic breast cancer" |

| "modulating the Wnt signaling pathway for regenerative medicine" | |

| "JAK-STAT signaling pathway inhibitors for autoimmune disorders" | |

| "Notch signaling pathway in developmental disorders and cancer" | |

| "TGF-beta signaling pathway in fibrosis and tissue remodeling" | |

| Specific Therapeutic Areas | "monoclonal antibody development for Alzheimer's disease treatment" |

| "CAR-T cell therapy for relapsed or refractory multiple myeloma" | |

| "antisense oligonucleotide therapies for spinal muscular atrophy" | |

| "small molecule inhibitors for cystic fibrosis transmembrane conductance regulator (CFTR)" | |

| "development of mRNA vaccines for infectious diseases" |

References

- 1. unleashed-technologies.com [unleashed-technologies.com]

- 2. meshagency.com [meshagency.com]

- 3. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. scxcmc.com [scxcmc.com]

- 7. intuitionlabs.ai [intuitionlabs.ai]

Chlorquinaldol: A Technical Guide to its Antifungal Activity, Spectrum, and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorquinaldol, a chlorinated derivative of 8-hydroxyquinoline, is a synthetic antimicrobial agent with a history of use in topical preparations for various skin and mucous membrane infections. While recognized for its broad-spectrum activity encompassing bacteria, protozoa, and fungi, this technical guide provides an in-depth focus on its antifungal properties. This document consolidates available data on this compound's antifungal activity spectrum, quantitative efficacy, and mechanisms of action. Detailed experimental protocols for assessing its antifungal attributes are also provided to facilitate further research and development in this area.

Introduction

This compound has been utilized in dermatology and gynecology for the treatment of bacterial and fungal infections.[1][2] Its classification as a quinoline (B57606) derivative places it in a class of compounds known for their wide-ranging antimicrobial effects.[3] Understanding the specifics of its antifungal activity is crucial for its potential repositioning or for the development of new antifungal therapies. This guide aims to provide a comprehensive technical overview for researchers and drug development professionals.

Antifungal Mechanism of Action

The antifungal activity of this compound is multifaceted, primarily targeting the integrity of the fungal cell.[3] The proposed mechanisms of action are detailed below.

2.1. Disruption of Fungal Cell Membrane Permeability

The principal antifungal mechanism of this compound involves the disruption of the fungal cell membrane.[2][4] It integrates into the lipid bilayer, which alters the membrane's fluidity and permeability.[3] This disruption leads to the leakage of essential intracellular components, such as electrolytes and small molecules, ultimately resulting in fungal cell lysis and death.[3]

2.2. Interference with Nucleic Acid Synthesis

Similar to its antibacterial properties, this compound is thought to interfere with fungal DNA replication.[1] By binding to the fungal DNA, it can inhibit the processes of replication and transcription, which are vital for fungal growth and proliferation.[2]

2.3. Chelation of Metal Ions

This compound's structure allows it to act as a chelating agent, binding to metal ions that are essential cofactors for various microbial enzymes. By sequestering these metal ions, this compound can inhibit enzymatic activities crucial for fungal metabolism and survival.[3]

Mandatory Visualization: Signaling Pathway

References

In Vitro Efficacy of Chlorquinaldol Against Antibiotic-Resistant Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of alternative antimicrobial agents. Chlorquinaldol, a halogenated quinoline (B57606) derivative, has demonstrated significant in vitro activity against a broad spectrum of microorganisms, including strains resistant to conventional antibiotics. This technical guide provides a comprehensive overview of the in vitro evaluation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms and experimental workflows.

Antimicrobial Activity of this compound

This compound exhibits potent activity against a variety of bacterial and fungal pathogens. Its efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, with particularly notable activity against staphylococci.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are crucial parameters for assessing the antimicrobial potency of a compound. The following tables summarize the reported MIC and MBC values for this compound against a range of antibiotic-resistant and susceptible bacterial strains.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Bacterial Species | Resistance Profile | MIC Range (mg/L) | MBC Range (mg/L) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.016 - 0.5 | Variable (up to 32x MIC) | [1] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.016 - 0.5 | Variable (up to 32x MIC) | [1] |

| Staphylococcus epidermidis | - | 0.016 - 0.5 | Variable (up to 32x MIC) | [1] |

| Enterococcus faecalis | - | 0.25 - 2 | 0.25 - 4 | [1] |

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Bacterial Species | Resistance Profile | MIC Range (mg/L) | MBC Range (mg/L) | Reference |

| Escherichia coli | Gentamicin-Resistant | 8 - 512 | ≥ 512 | [1] |

| Pseudomonas aeruginosa | Gentamicin-Resistant | 32 - 512 | ≥ 512 | [1] |

| Proteus mirabilis | Gentamicin-Resistant | 32 - 512 | ≥ 512 | [1] |

| Enterobacter cloacae | Gentamicin-Resistant | 128 - 512 | ≥ 512 | [1] |

| Neisseria gonorrhoeae | - | 0.1% - 0.2% (w/v) concentration showed ~10^4 organism reduction | - | [2][3] |

| Chlamydia trachomatis | - | 0.1% - 0.2% (w/v) concentration showed ~10^4 organism reduction | - | [2][3] |

Proposed Mechanism of Action

The antimicrobial activity of this compound is believed to be multifaceted, contributing to its broad-spectrum efficacy and potentially limiting the development of resistance. The proposed mechanisms include disruption of microbial cell membranes, inhibition of nucleic acid synthesis, and chelation of essential metal ions.[4][5][6]

Caption: Proposed multifaceted mechanism of action of this compound against microbial cells.

Experimental Protocols

Standardized methodologies are critical for the accurate in vitro evaluation of antimicrobial agents. The following sections detail the protocols commonly employed in the assessment of this compound's efficacy.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard technique for determining the MIC and MBC of an antimicrobial agent.[7]

Caption: Workflow for determining MIC and MBC using the broth microdilution method.

Protocol Steps:

-

Bacterial Inoculum Preparation: A bacterial suspension is prepared in a suitable broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[7]

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MBC Determination: An aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are then incubated for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Assay

Time-kill assays provide insights into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal or bacteriostatic and the rate at which it kills bacteria.

Caption: Experimental workflow for a time-kill assay.

Protocol Steps:

-

Inoculum Preparation: A bacterial culture is grown to the logarithmic phase and diluted to a starting concentration of approximately 10⁶ CFU/mL in a flask containing broth.

-

Addition of Antimicrobial: this compound is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antimicrobial is also included.

-

Incubation and Sampling: The flasks are incubated at 37°C with agitation. Aliquots are removed at various time points (e.g., 0, 3, 6, 9, 24, and 48 hours).[1][8][9]

-

Viable Cell Counting: Each aliquot is serially diluted and plated onto appropriate agar media.

-

Data Analysis: After incubation, the number of colonies is counted, and the CFU/mL is calculated for each time point. The results are plotted as log₁₀ CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Anti-Biofilm Activity Assay

The ability of an antimicrobial to prevent biofilm formation or eradicate established biofilms is crucial, as biofilms are associated with persistent infections and increased antibiotic resistance.

Caption: Workflow for assessing the anti-biofilm activity of this compound.

Protocol Steps:

-

Biofilm Formation:

-

Prevention Assay: A bacterial suspension is added to the wells of a 96-well plate containing sub-inhibitory concentrations (e.g., ½x and ¼x MIC) of this compound.[7]

-

Eradication Assay: Biofilms are allowed to form in the wells for a set period (e.g., 72 hours) before the addition of this compound at various concentrations.

-

-

Incubation: The plates are incubated to allow for biofilm formation or treatment.

-

Washing: The wells are washed to remove planktonic (free-floating) bacteria.

-

Staining: The remaining biofilm is stained with a solution such as crystal violet.

-

Solubilization: The stain is solubilized, typically with an organic solvent like ethanol.

-

Quantification: The absorbance of the solubilized stain is measured using a spectrophotometer to quantify the biofilm biomass. The results are often expressed as a percentage reduction compared to an untreated control.[10]

Conclusion

The in vitro data strongly support the potential of this compound as a valuable topical antimicrobial agent, particularly in an era of widespread antibiotic resistance. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant phenotypes, is promising.[1][11] The multifaceted mechanism of action may also contribute to a lower propensity for resistance development.[11] The standardized protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other novel antimicrobial compounds.

References

- 1. Frontiers | In vitro Antimicrobial Activity of this compound against Microorganisms Responsible for Skin and Soft Tissue Infections: Comparative Evaluation with Gentamicin and Fusidic Acid [frontiersin.org]

- 2. selleckchem.com [selleckchem.com]

- 3. [In vitro activity of an antiseptic, this compound, against Neisseria gonorrhoeae and Chlamydia trachomatis]. | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound, a topical agent for skin and wound infections: anti-biofilm activity and biofilm-related antimicrobial cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a topical agent for skin and wound infections: anti-biofilm activity and biofilm-related antimicrobial cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorquinaldol as a Metal Chelating Agent: A Technical Guide for Researchers

An In-depth Exploration of its Core Mechanisms and Therapeutic Potential in Biological Systems

Chlorquinaldol, a chlorinated derivative of 8-hydroxyquinoline, has long been recognized for its broad-spectrum antimicrobial properties. Emerging research, however, has cast a spotlight on its significant role as a metal chelating agent, underpinning a diverse range of biological activities, from anticancer and neuroprotective effects to its fundamental antimicrobial mechanisms. This technical guide provides a comprehensive overview of this compound's metal chelating properties, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study.

The Core Mechanism: Metal Ion Chelation

This compound's biological activity is intrinsically linked to its ability to act as a bidentate chelating agent, forming stable complexes with various divalent and trivalent metal ions. This sequestration of essential metal ions, such as iron (Fe²⁺, Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺), disrupts crucial cellular processes that are dependent on these metals as cofactors for enzymatic activity.